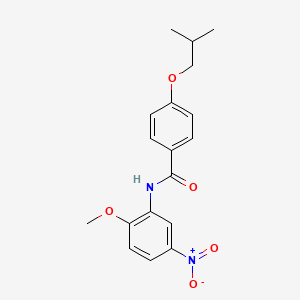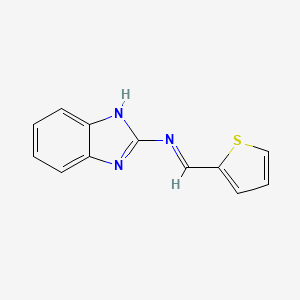
2-(4-chlorophenoxy)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-methylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-chlorophenoxy)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-methylpropanamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a member of the thiadiazole family, which has been extensively studied for its diverse biological activities. The compound has been synthesized using various methods and has been evaluated for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments.
Mécanisme D'action
The mechanism of action of 2-(4-chlorophenoxy)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-methylpropanamide has not been fully elucidated. However, it has been suggested that the compound acts by modulating the activity of various neurotransmitters and signaling pathways in the body. It has been reported to inhibit the activity of cyclooxygenase enzymes, which are responsible for the production of inflammatory mediators. It has also been suggested to modulate the activity of GABA and glutamate neurotransmitters, which are involved in the regulation of neuronal excitability.
Biochemical and physiological effects:
This compound has been reported to exhibit various biochemical and physiological effects. It has been found to reduce inflammation and oxidative stress in animal models. It has also been suggested to exhibit anticonvulsant and neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-(4-chlorophenoxy)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-methylpropanamide in laboratory experiments include its diverse biological activities and potential therapeutic applications. However, its limitations include the lack of a clear understanding of its mechanism of action and potential side effects.
Orientations Futures
Future research on 2-(4-chlorophenoxy)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-methylpropanamide could focus on the following areas:
1. Elucidating the mechanism of action of the compound and identifying its molecular targets.
2. Evaluating the potential of the compound as a therapeutic agent for various diseases, including inflammation, epilepsy, and neurodegenerative disorders.
3. Investigating the potential side effects of the compound and identifying ways to mitigate them.
4. Developing novel derivatives of the compound with improved efficacy and safety profiles.
5. Studying the pharmacokinetics and pharmacodynamics of the compound in animal models and humans.
Conclusion:
In conclusion, this compound is a promising chemical compound with diverse biological activities and potential therapeutic applications. Its synthesis, mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments have been extensively studied. Future research could focus on elucidating its mechanism of action, evaluating its potential as a therapeutic agent, and developing novel derivatives with improved efficacy and safety profiles.
Méthodes De Synthèse
The synthesis of 2-(4-chlorophenoxy)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-methylpropanamide has been reported in several studies. One method involves the reaction of 4-chlorophenol with ethyl 2-bromoisobutyrate to produce 2-(4-chlorophenoxy)-2-methylpropanoic acid ethyl ester. This ester is then reacted with thiosemicarbazide to form the corresponding thiadiazole derivative, which is further reacted with ethyl chloroformate to produce the final product.
Applications De Recherche Scientifique
2-(4-chlorophenoxy)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-methylpropanamide has been evaluated for its potential therapeutic applications in various scientific studies. One study reported its anti-inflammatory activity in a rat model of acute inflammation. The compound was found to reduce inflammation by inhibiting the production of inflammatory mediators such as prostaglandins and cytokines.
Another study evaluated the compound's potential as an anticonvulsant agent. The compound was found to exhibit significant anticonvulsant activity in a mouse model of epilepsy. It was suggested that the compound acts by modulating the activity of neurotransmitters such as GABA and glutamate.
Propriétés
IUPAC Name |
2-(4-chlorophenoxy)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3O2S/c1-4-11-17-18-13(21-11)16-12(19)14(2,3)20-10-7-5-9(15)6-8-10/h5-8H,4H2,1-3H3,(H,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIPXCSDNXSQYDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)C(C)(C)OC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![phenyl 4-[(2,6-dimethoxybenzoyl)amino]-2-hydroxybenzoate](/img/structure/B5708867.png)
![3,4-dichloro-N-[2-(dimethylamino)ethyl]benzamide](/img/structure/B5708873.png)
![2-[(2-chlorophenyl)amino]-2-oxoethyl 3-(2-oxo-2,3-dihydro-1H-imidazol-4-yl)propanoate](/img/structure/B5708877.png)

![6-(4-bromophenyl)-2,3-dihydropyrazolo[1,5-a]thieno[3,2-d]pyrimidin-9-ol](/img/structure/B5708894.png)
![N-1,3-benzodioxol-5-yl-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide](/img/structure/B5708901.png)

![2-[(1-naphthylsulfonyl)amino]benzoic acid](/img/structure/B5708916.png)
![2-bromo-N'-{1-[4-(1H-imidazol-1-yl)phenyl]ethylidene}benzohydrazide](/img/structure/B5708919.png)

![2,2,7-trimethyl-2,3-dihydrothiopyrano[3,2-b]indol-4(5H)-one](/img/structure/B5708939.png)
![3-benzyl-4-methyl-5-[(2-naphthylmethyl)thio]-4H-1,2,4-triazole](/img/structure/B5708940.png)